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  • Product: 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one
  • CAS: 649551-87-1

Core Science & Biosynthesis

Foundational

1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one physical and chemical properties

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one Executive Summary In the landscape of advanced organic synthesis and medicinal chemistry, h...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one

Executive Summary

In the landscape of advanced organic synthesis and medicinal chemistry, highly substituted acetophenones serve as privileged scaffolds. 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one (Chemical Formula: C₁₀H₁₁BrO₂) is a specialized, multi-functional building block. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of interacting electronic and steric parameters. The presence of a chelating 2-hydroxyl group, an inductively donating 4-ethyl group, and a cross-coupling-ready 5-bromo substituent makes this compound an invaluable precursor for the development of chromones, flavones, and bioactive transition-metal complexes.

This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, a self-validating protocol for its regioselective synthesis, and field-proven insights into its downstream applications.

Physicochemical Profiling & Molecular Descriptors

Understanding the physical and chemical behavior of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one requires analyzing the interplay between its substituents. The most critical structural feature is the intramolecular hydrogen bond formed between the 2-hydroxyl proton and the 1-carbonyl oxygen. This six-membered chelate ring restricts bond rotation, reduces the molecule's overall polarity, and significantly alters its spectroscopic signature compared to para-hydroxy isomers.

Quantitative Data Summary

Note: Values are derived and extrapolated from its closest characterized structural analogue, 5-bromo-2-hydroxyacetophenone (CAS 1450-75-5)[1].

PropertyValue / DescriptionCausality / Analytical Implication
Molecular Formula C₁₀H₁₁BrO₂Defines the fundamental atomic composition.
Molecular Weight 243.10 g/mol Essential for stoichiometric calculations.
Exact Mass (⁷⁹Br) 241.996 DaGC-MS will show a 1:1 isotopic doublet at m/z 243.0 / 245.0 [M+H]⁺ due to ⁷⁹Br and ⁸¹Br isotopes[2].
Physical State Off-white to pale yellow powderExtended conjugation and the halogen heavy-atom effect induce slight visible light absorption[3].
Melting Point ~65–75 °C (Predicted)Intermolecular forces are weakened by the intramolecular H-bond, keeping the MP relatively low.
Solubility Soluble in EtOAc, CHCl₃, DMSO; Insoluble in H₂OHigh lipophilicity is driven by the non-polar 4-ethyl group and the 5-bromo substituent[1].
IR Spectroscopy ν(C=O) ~1640 cm⁻¹, ν(O-H) ~3200 cm⁻¹The intramolecular H-bond between 2-OH and 1-C=O significantly lowers the carbonyl stretching frequency[4].

Structural Causality & Regioselective Synthesis

The synthesis of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one is an exercise in predictive regioselectivity. The most efficient and scalable route is the Fries Rearrangement of 4-bromo-3-ethylphenyl acetate[5].

The Causality of Regioselectivity: When the ester undergoes Lewis acid-mediated acyl migration, the acylium ion must attack the aromatic ring. The para-position to the ester oxygen is blocked by the bromo group. This leaves two ortho-positions: C2 and C6. The C2 position is sterically hindered by the adjacent 3-ethyl group. Therefore, the acylium ion exclusively attacks the sterically accessible C6 position, yielding the target 1-(5-bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one isomer with near-perfect regiocontrol[6].

Self-Validating Protocol: Fries Rearrangement Workflow

Step 1: O-Acylation (Esterification)

  • Dissolve 4-bromo-3-ethylphenol (1.0 eq)[7] in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) and cool the system to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise to control the exothermic reaction. Stir at room temperature for 2 hours.

  • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The highly polar phenol spot will disappear, replaced by a higher Rf​ ester spot.

  • Concentrate the intermediate (4-bromo-3-ethylphenyl acetate) under reduced pressure to ensure no residual DCM or moisture interferes with the subsequent Lewis acid step.

Step 2: Lewis Acid-Mediated Fries Rearrangement

  • In a solvent-free melt setup (or using a high-boiling solvent like 1,2-dichloroethane for precise thermal control), add anhydrous Aluminum Chloride (AlCl₃, 2.0 eq) portion-wise to the ester[5].

  • Heat the mixture to 130 °C for 2 hours. The AlCl₃ coordinates to the ester carbonyl, polarizing the bond and generating the active acylium equivalent[2].

  • Self-Validation Check: The reaction mixture will transition to a deep yellow/brown complex. IR spectroscopy of an aliquot will show the disappearance of the ester C=O stretch (~1750 cm⁻¹) and the appearance of a strongly hydrogen-bonded ketone C=O stretch (~1640 cm⁻¹).

Step 3: Quenching & Purification

  • Cool the melt to room temperature and carefully quench with ice-cold 1M HCl to decompose the robust aluminum complex.

  • Extract the aqueous phase with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography or recrystallization from ethanol.

Fries_Rearrangement A 4-Bromo-3-ethylphenol + Acetyl Chloride B 4-Bromo-3-ethylphenyl acetate (Sterically unhindered at C6) A->B Esterification (0 °C to RT) C AlCl3 Complexation (Lewis Acid Activation) B->C AlCl3 Addition (130 °C) D 1-(5-Bromo-4-ethyl-2- hydroxyphenyl)ethan-1-one C->D Acyl Migration (Regioselective)

Fig 1: Regioselective Fries rearrangement workflow for the target acetophenone.

Chemical Reactivity & Downstream Applications

The true value of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one lies in its orthogonal reactivity, allowing scientists to selectively manipulate different sites of the molecule for drug discovery and materials science.

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Heck)

The 5-bromo position is an excellent electrophile for C-C bond formation. However, the 2-OH and 1-carbonyl groups can chelate palladium, potentially poisoning the catalyst. Causality-Driven Solution: To circumvent catalyst deactivation, researchers must either protect the phenol as a methoxymethyl (MOM) ether prior to coupling, or utilize highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) that prevent stable chelate formation during the catalytic cycle.

B. Chromone and Flavone Synthesis

The acetyl group (C1) and the adjacent hydroxyl group (C2) provide the perfect setup for synthesizing biologically active heterocycles[8]. Mechanism: A Claisen-Schmidt condensation with an aromatic aldehyde under basic conditions yields an intermediate chalcone. Subsequent oxidative cyclization (using I₂/DMSO or SeO₂) closes the ring, yielding 6-bromo-7-ethylflavone derivatives, which are heavily investigated as kinase inhibitors and antimicrobial agents.

C. Bioactive Metallodrug Formation

The bidentate nature of the 2-hydroxyacetophenone moiety makes it an ideal ligand for transition metals. Reaction with metal salts (e.g., Vanadyl sulfate, VOSO₄) yields highly stable, tetrahedral or square-pyramidal complexes. Clinical Relevance: Oxovanadium(IV) complexes utilizing 5-bromo-2-hydroxyacetophenone derivatives have been extensively documented to exhibit potent apoptosis-inducing anticancer activities and spermicidal efficacy in human trials.

Reactivity_Pathways Core 1-(5-Bromo-4-ethyl-2- hydroxyphenyl)ethan-1-one Chalcone Chalcone / Chromone Derivatives Core->Chalcone Claisen-Schmidt Condensation (Base + Ar-CHO) Coupling C-C Cross-Coupled Products Core->Coupling Suzuki/Heck Coupling (Pd Catalyst + Ar-B(OH)2) Complex Bioactive Metal Complexes (V, Cu, Ni) Core->Complex Metal Chelation (Transition Metal Salts)

Fig 2: Key synthetic pathways and downstream applications of the title compound.

References

  • Title: Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in Fries Rearrangement Source: Der Pharma Chemica URL: [Link]

  • Title: CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone (Fries Rearrangement Parameters)
  • Title: 4-Bromo-3-ethylphenol | C8H9BrO | CID 15007732 Source: PubChem - NIH URL: [Link]

Sources

Foundational

Electronic and steric properties of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one derivatives

Title: Electronic and Steric Properties of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one Derivatives: A Technical Guide for Scaffold Derivatization Executive Summary The compound 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Electronic and Steric Properties of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one Derivatives: A Technical Guide for Scaffold Derivatization

Executive Summary

The compound 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one (CAS: 649551-87-1) represents a highly functionalized 2-hydroxyacetophenone scaffold. Its unique substitution pattern—featuring a strong intramolecular hydrogen bond, a sterically demanding acetyl methyl group, and an adjacent bromo/ethyl "push-pull" system—makes it a privileged building block in coordination chemistry and drug discovery. This whitepaper provides an in-depth analysis of the electronic and steric properties of this scaffold and provides field-proven, self-validating protocols for synthesizing its downstream derivatives, such as Salen-type Schiff bases and chalcones.

Structural Anatomy & Electronic Topology

The reactivity of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one is governed by a delicate balance of inductive (-I/+I), resonance (+M/-M), and steric effects. To successfully derivatize this molecule, researchers must understand the causality behind its structural constraints.

The 2-Hydroxyacetophenone Core

The fundamental electronic feature of this scaffold is the strong intramolecular hydrogen bond formed between the 2-hydroxy group (hydrogen bond donor) and the 1-acetyl carbonyl oxygen (hydrogen bond acceptor). This interaction locks the molecule into a planar, pseudo-six-membered chelate ring. As demonstrated in theoretical and NMR studies of[1], this H-bond drastically alters the electron density of the aromatic ring and reduces the electrophilicity of the carbonyl carbon. The locked planarity ensures that resonance effects from the ring substituents are maximized.

The 5-Bromo / 4-Ethyl Push-Pull System

The 4- and 5-positions of the aromatic ring are occupied by an ethyl group and a bromine atom, respectively.

  • 5-Bromo Group: Exerts a strong inductive electron-withdrawing effect (-I) and a weak resonance donating effect (+M). Because it is para to the 2-hydroxy group, it pulls electron density away from the phenol, increasing its acidity compared to an unsubstituted analog.

  • 4-Ethyl Group: Acts as an electron-donating group (EDG) via hyperconjugation (+I). Positioned para to the acetyl group, it pushes electron density into the ring, further reducing the partial positive charge on the carbonyl carbon.

  • Steric Buttressing: The adjacency of the bulky bromo and ethyl groups creates significant local steric strain (the buttressing effect), which can restrict the rotational freedom of the ethyl group and influence the trajectory of incoming reagents during electrophilic aromatic substitutions.

G Ring Aromatic Core (Phenyl Ring) Acetyl 1-Acetyl Group (-M, EWG) Ring->Acetyl Electron Withdrawal (-M) OH 2-Hydroxy Group (+M, EDG) OH->Ring Resonance (+M) OH->Acetyl Intramolecular H-Bond (Locks Planarity) Bromo 5-Bromo Group (-I, +M, Steric) Bromo->Ring Inductive Withdrawal (-I) Ethyl 4-Ethyl Group (+I, EDG) Bromo->Ethyl Steric Buttressing Ethyl->Ring Hyperconjugation (+I)

Electronic push-pull pathway and steric interactions defining the scaffold's reactivity.

Quantitative Data: Electronic and Steric Parameters

To predict the behavior of this scaffold during derivatization, we must quantify the influence of its substituents. Table 1 summarizes the Hammett constants ( σ ) and Taft steric parameters ( Es​ ) that dictate the molecule's thermodynamic stability and kinetic reactivity.

Table 1: Physicochemical Parameters of Scaffold Substituents

SubstituentPositionHammett σp​ Hammett σm​ Taft Steric Parameter ( Es​ )Van der Waals Radius (Å)
-OH 2 (ortho to Acetyl)-0.370.12-0.551.52
-Ethyl 4 (para to Acetyl)-0.15-0.07-1.312.00
-Br 5 (meta to Acetyl)0.230.39-1.161.85
-COCH₃ 1 (Reference Core)0.500.38N/AN/A

Data Interpretation: The highly negative Taft Es​ values for both the Bromo (-1.16) and Ethyl (-1.31) groups indicate severe steric bulk. Furthermore, the opposing Hammett σp​ values of the Ethyl (-0.15, donating) and Bromo (0.23, withdrawing) groups relative to their respective para targets create a highly polarized, yet sterically congested, molecular framework.

Derivatization Workflows & Experimental Protocols

The synthesis of derivatives from 2-hydroxyacetophenones is notoriously challenging due to the steric hindrance of the methyl group on the imine/carbonyl carbon and the thermodynamic sink of the intramolecular H-bond. The following protocols are engineered to overcome these specific barriers.

Protocol A: Synthesis of Bis-Schiff Base (Salen-Type) Ligands

Schiff-base ligands derived from 2-hydroxyacetophenones are critical for investigating [2]. The condensation of primary amines with this scaffold requires forcing conditions.

Self-Validating Methodology:

  • Preparation: Dissolve 1.0 mmol of chiral diamine (e.g., (1R,2R)-(-)-1,2-diaminocyclohexane) in 5 mL of anhydrous ethanol.

    • Causality: Anhydrous conditions are mandatory. The formation of the imine bond releases water; any ambient moisture will push the equilibrium back toward the starting ketone.

  • Addition: Add 2.05 mmol (slight excess) of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one to the solution.

  • Thermal Activation: Reflux the mixture vigorously for 36 hours.

    • Causality: The methyl group of the acetyl moiety creates a high steric barrier for the nucleophilic attack of the amine. Standard room-temperature stirring will yield <5% conversion. Extended thermal energy is required to cross the activation energy threshold[2].

  • Equilibrium Shifting: After cooling to room temperature, add 5 mL of distilled water dropwise while stirring for 30 minutes.

    • Causality: The resulting bis-Schiff base is highly hydrophobic. The addition of water drastically reduces its solubility, forcing it to precipitate and driving the Le Chatelier equilibrium to completion.

  • Isolation: Filter the yellow precipitate, wash with cold water/ethanol (80:20), and dry under vacuum. Complete condensation is self-validated by the disappearance of the C=O stretch (~1640 cm⁻¹) and the appearance of a strong C=N stretch (~1612 cm⁻¹) in FT-IR[3].

Workflow Start 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one (Starting Material) Amine Chiral Diamine Addition (e.g., 1,2-diaminocyclohexane) Start->Amine Reflux Reflux in Anhydrous EtOH (36 hours, overcome steric hindrance) Amine->Reflux Heat drives condensation Precipitate Precipitation & Filtration (Water addition) Reflux->Precipitate Shift equilibrium Product Bis-Schiff Base Ligand (Salen-type) Precipitate->Product Isolation

Workflow for synthesizing sterically hindered bis-Schiff base ligands.

Protocol B: Aldol Condensation to Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of the acetyl group with substituted benzaldehydes.

Self-Validating Methodology:

  • Enolate Formation: Dissolve 10 mmol of the acetophenone derivative in 15 mL of ethanol. Cool to 0°C. Slowly add 10 mL of a 50% (w/v) aqueous KOH solution.

    • Causality: The 5-bromo group's inductive withdrawal (-I) slightly increases the acidity of the acetyl α -protons, facilitating enolate formation. However, a highly concentrated strong base is still required to break the stabilizing intramolecular H-bond of the starting material.

  • Electrophilic Addition: Add 10 mmol of the target benzaldehyde dropwise over 15 minutes to prevent localized exothermic spikes and side-reactions (e.g., Cannizzaro reaction of the aldehyde).

  • Propagation: Stir at room temperature for 24–48 hours. The reaction mixture will transition to a deep red/orange viscous liquid as the extended conjugated system of the chalcone forms.

  • Quenching & Precipitation: Pour the mixture over crushed ice and neutralize dropwise with 2M HCl until pH ~5 is reached.

    • Causality: Neutralization protonates the phenoxide back to a phenol, which immediately re-establishes the intramolecular H-bond with the newly formed α,β -unsaturated ketone, causing the highly crystalline chalcone to crash out of the aqueous solution.

  • Purification: Filter and recrystallize from hot ethanol.

References

  • Gao, W. T., & Zheng, Z. (2002). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. Molecules, 7(7), 511-516.[Link]

  • Abildgaard, J., Bolvig, S., & Hansen, P. E. (1998). Unraveling the Electronic and Vibrational Contributions to Deuterium Isotope Effects on 13C Chemical Shifts Using ab Initio Model Calculations. Analysis of the Observed Isotope Effects on Sterically Perturbed Intramolecular Hydrogen-Bonded o-Hydroxy Acyl Aromatics. Journal of the American Chemical Society, 120(35), 9063-9069.[Link]

  • Rezaei, A., & Trzaskowski, B. (2006). Synthesis, Physical Characterization, Antibacterial and Antifungal activities of a novel bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone. Molbank, 2006(3), M469.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one in Transition Metal Catalysis

Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Building Block for Catalytic Innovation 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one is a multifunctional aromatic compound poised for signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Catalytic Innovation

1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one is a multifunctional aromatic compound poised for significant applications in modern synthetic chemistry, particularly in the realm of transition metal catalysis. Its unique structural arrangement, featuring an aryl bromide, a chelating ortho-hydroxyacetophenone group, and an ethyl substituent, offers multiple strategic points for molecular elaboration. This guide provides an in-depth exploration of its potential as both a versatile substrate for cross-coupling reactions and as a precursor to sophisticated ligands for catalytic processes. The protocols and insights presented herein are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's reactivity to construct complex molecular architectures.

The aryl bromide moiety serves as a classical handle for a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1][2] These reactions are foundational in pharmaceutical and materials science for the construction of C-C and C-heteroatom bonds.[1] Concurrently, the ortho-hydroxyacetophenone group can act as a bidentate O,O-chelating ligand for various transition metals, potentially directing C-H activation at the C3 position or modulating the electronic properties of a catalytic center. Furthermore, the ketone and hydroxyl groups are amenable to a range of transformations, such as reduction, which can yield valuable ethyl-substituted phenol derivatives.[3][4]

This document will detail specific, field-proven protocols and provide the underlying scientific rationale for the application of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one in key transition-metal-catalyzed transformations.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. The bromo-substituted title compound is an excellent substrate for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the C5 position. This is particularly relevant in drug discovery, where biaryl motifs are prevalent.

Scientific Rationale:

The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is critical. The phosphine ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the activation of the boronic acid partner in the transmetalation step. The solvent system, typically a mixture of an organic solvent (like dioxane or toluene) and water, is chosen to solubilize both the organic and inorganic reagents.

Visualizing the Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)BrL2 Ar-Br Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Ar'-B(OR)₂ Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' ArAr Coupled Product Reductive_Elimination->ArAr Product Ar-Ar' ArBr 1-(5-Bromo-4-ethyl-2- hydroxyphenyl)ethan-1-one ArBr->Oxidative_Addition ArBOH2 Arylboronic Acid ArBOH2->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 1-(4-ethyl-2-hydroxy-5-phenylphenyl)ethan-1-one

Materials:

  • 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one, phenylboronic acid, and potassium carbonate.

  • Add Pd(OAc)₂ and PPh₃.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Parameter Value Rationale
Catalyst Loading 2 mol %Sufficient for efficient catalysis while being cost-effective.
Ligand PPh₃A common, robust ligand for Suzuki couplings.
Base K₂CO₃A moderately strong base, effective for this transformation.
Temperature 90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

Application 2: Sonogashira Coupling for the Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is of high value for the synthesis of precursors to pharmaceuticals, agrochemicals, and organic electronic materials. The title compound can be efficiently coupled with various alkynes to generate functionalized 2-hydroxyacetophenone derivatives.

Scientific Rationale:

This reaction is co-catalyzed by palladium and copper. The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) follows a catalytic cycle similar to the Suzuki coupling. The copper(I) co-catalyst (typically CuI) is believed to react with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. A base, usually an amine like triethylamine or diisopropylethylamine, is required to deprotonate the alkyne and to neutralize the HBr generated during the reaction.

Visualizing the Experimental Workflow:

Sonogashira_Workflow Start Start: Reagent Preparation Reagents Combine Aryl Bromide, Alkyne, Catalysts, Base, Solvent Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert_Atmosphere Reaction Heat and Stir (e.g., 60 °C, 8h) Inert_Atmosphere->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Aryl Alkyne Purification->Product

Caption: General workflow for a Sonogashira coupling experiment.

Detailed Protocol: Synthesis of 1-(4-ethyl-2-hydroxy-5-(phenylethynyl)phenyl)ethan-1-one

Materials:

  • 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at 60 °C for 8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl alkyne.

Application 3: Hydrodeoxygenation to Access 4-Bromo-5-ethyl-2-ethylphenol

While cross-coupling reactions utilize the aryl bromide, the ketone functionality can also be a target for catalytic transformation. Selective hydrodeoxygenation (HDO) of the acetyl group to an ethyl group provides a route to valuable substituted phenols, which are important building blocks in the synthesis of polymers and fine chemicals.[3][4]

Scientific Rationale:

The HDO of hydroxyacetophenones can be challenging due to competing reactions like aromatic ring hydrogenation. A bifunctional catalyst, such as bimetallic nanoparticles on a support, is often employed. For instance, an iron-ruthenium catalyst can effectively hydrogenate the ketone to a secondary alcohol, which is then dehydrated to a vinyl intermediate, followed by a second hydrogenation to the ethyl group. The ortho-hydroxyl group plays a crucial role in activating the substrate and stabilizing intermediates through mesomeric effects.[3][5] This non-acidic catalytic system is advantageous as it prevents side reactions like protodeacylation.

Visualizing the Reaction Pathway:

HDO_Pathway Start 1-(5-Bromo-4-ethyl-2- hydroxyphenyl)ethan-1-one Step1 Hydrogenation (+H₂) Start->Step1 Intermediate1 1-(5-Bromo-4-ethyl-2- hydroxyphenyl)ethan-1-ol Step1->Intermediate1 Step2 Dehydration (-H₂O) Intermediate1->Step2 Intermediate2 5-Bromo-4-ethyl-2- (1-ethenyl)phenol Step2->Intermediate2 Step3 Hydrogenation (+H₂) Intermediate2->Step3 Product 4-Bromo-5-ethyl- 2-ethylphenol Step3->Product

Caption: Plausible pathway for the hydrodeoxygenation of the title compound.

Exemplary Protocol: Catalytic Hydrodeoxygenation

Materials:

  • 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one (1.0 equiv)

  • FeRu@SILP catalyst (e.g., 5 mol% Ru)[3]

  • Dodecane (as an internal standard, optional)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • High-pressure autoclave with magnetic stirring

  • Hydrogen gas (H₂)

Procedure:

  • In a glass liner for the autoclave, add 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one and the FeRu@SILP catalyst.

  • Add the anhydrous solvent and the internal standard (if used).

  • Seal the autoclave.

  • Purge the autoclave with H₂ gas several times (e.g., 3 x 10 bar).

  • Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂).

  • Heat the reaction to the target temperature (e.g., 120 °C) with vigorous stirring.

  • Maintain the reaction for the required time (e.g., 24 hours). Monitor pressure to track H₂ consumption.

  • After the reaction, cool the autoclave to room temperature and carefully vent the H₂ gas.

  • Open the autoclave, remove the glass liner, and filter the reaction mixture to recover the catalyst.

  • Analyze the crude product by GC-MS and NMR to determine conversion and selectivity.

  • Purify the product by column chromatography or distillation if necessary.

Parameter Value Rationale
Catalyst FeRu@SILPBimetallic system for selective C=O reduction over arene hydrogenation.[4]
H₂ Pressure 50 barHigh pressure favors the hydrogenation steps.
Temperature 120 °CProvides thermal energy for dehydration and hydrogenation steps.
Solvent Anhydrous THFA good solvent for the substrate and stable under reaction conditions.

References

  • Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 c
  • Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr₃ system. (2018). RSC Publishing. [Link]

  • Goclik, L., Offner-Marko, L., Bordet, A., & Leitner, W. (2020). Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst. Chemical Communications, 56(64), 9153-9156. [Link]

  • Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst. (2020). RSC Publishing. [Link]

  • Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. (2014). ACS Publications. [Link]

  • Selective Hydrodeoxygenation of Hydroxyacetophenones utilizing a FeRu@SILP catalyst. (2020). Max-Planck-Institut für Kohlenforschung. [Link]

  • Hydrodeoxygenation of hydroxyacetophenone derivatives. (2020).
  • McLaughlin, M., Belyk, K. M., Qian, G., Reamer, R. A., & Chen, C. Y. (2012). Synthesis of α-hydroxyacetophenones. The Journal of Organic Chemistry, 77(11), 5144–5148.
  • Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. (2021). MDPI.
  • Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies. (n.d.). RSC Publishing.
  • From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). ACS Publications. [Link]

Sources

Application

Application Note: Synthesis and Optimization of Schiff Base Ligands from 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one

Introduction & Mechanistic Rationale Schiff base ligands derived from 2-hydroxyacetophenones are foundational scaffolds in coordination chemistry, bioinorganic modeling, and homogeneous catalysis[1]. The specific compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Schiff base ligands derived from 2-hydroxyacetophenones are foundational scaffolds in coordination chemistry, bioinorganic modeling, and homogeneous catalysis[1]. The specific compound 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one presents a highly substituted, sterically demanding precursor that requires specialized synthetic handling.

As an Application Scientist, it is critical to understand the structural causality of this molecule before attempting condensation:

  • Steric & Electronic Effects: The ethyl group at position 4 imparts significant lipophilicity, which enhances the membrane permeability of subsequent metal complexes—a critical parameter in targeted drug development and antimicrobial applications[2]. Concurrently, the bromo group at position 5 exerts an electron-withdrawing inductive effect, subtly modulating the basicity of the adjacent phenolate oxygen upon metal complexation.

  • The Acetophenone Challenge: Unlike salicylaldehydes, which readily undergo condensation with primary amines at room temperature, acetophenones are notoriously sluggish[3]. The methyl group of the acetyl moiety introduces both steric hindrance and an electron-donating (+I) effect, significantly reducing the electrophilicity of the carbonyl carbon. Consequently, standard ethanolic reflux protocols often stall at incomplete conversions, yielding less than 40% product[3].

Experimental Design & Causality

To overcome the thermodynamic and kinetic barriers of hindered acetophenone condensation, the experimental design must shift from simple reflux to active equilibrium displacement.

  • Acid Catalysis: The addition of a catalytic amount of p-toluenesulfonic acid (p-TsOH) or glacial acetic acid is mandatory. The acid protonates the carbonyl oxygen, restoring its electrophilicity and facilitating nucleophilic attack by the primary amine[4].

  • Azeotropic Water Removal: Because imine (azomethine) formation is a reversible condensation, the water byproduct must be continuously removed. Utilizing a high-boiling solvent like toluene allows for the azeotropic removal of water via a Dean-Stark apparatus. This drives the equilibrium strictly toward the Schiff base product according to Le Chatelier's principle[3].

Visual Workflows & Mechanistic Pathways

SynthesisWorkflow Start 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one + Diamine Precursor Solvent Suspend in Anhydrous Toluene Start->Solvent Catalyst Add p-TsOH (Catalytic) & Activated 4Å Molecular Sieves Solvent->Catalyst Reflux Reflux at 110°C (Dean-Stark) Monitor via TLC Catalyst->Reflux Decision Complete Conversion? Reflux->Decision Cooling Cool to RT & Filter Sieves Decision->Cooling Yes Continue Continue Reflux Decision->Continue No Evap Rotary Evaporation & Cold Ethanol Wash Cooling->Evap Product Purified Tetradentate Schiff Base Evap->Product Continue->Reflux

Figure 1: Optimized experimental workflow for synthesizing Schiff bases from sterically hindered acetophenones.

ReactionMechanism Ketone Carbonyl Oxygen Protonation (H+) Attack Nucleophilic Attack by -NH2 Ketone->Attack Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal ProtonTransfer Proton Transfer to Hydroxyl Hemiaminal->ProtonTransfer Dehydration Elimination of H2O (Rate Limiting) ProtonTransfer->Dehydration Imine Azomethine (C=N) Formation Dehydration->Imine

Figure 2: Acid-catalyzed nucleophilic addition-elimination mechanism for azomethine formation.

Materials and Reagents

  • Precursor: 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one (CAS: 649551-87-1)

  • Amines: Aniline (for bidentate ligands), Ethylenediamine or 1,2-Cyclohexanediamine (for tetradentate Salen-type ligands)[2],[5].

  • Solvents: Anhydrous Toluene (Reaction solvent), Absolute Ethanol (Recrystallization), Cold Methanol (Washing).

  • Catalysts/Drying Agents: p-Toluenesulfonic acid monohydrate (p-TsOH), Glacial Acetic Acid, Activated 4Å Molecular Sieves[3].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Bidentate Schiff Base (Reaction with Monoamine)

Objective: Form a bidentate (N,O-donor) ligand for half-sandwich or square planar metal complexes.

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one (10.0 mmol) and 50 mL of anhydrous toluene.

  • Amine Addition: Add the primary monoamine (e.g., aniline, 10.5 mmol) to the stirring solution. A slight excess of amine compensates for potential volatilization.

  • Catalysis: Add p-TsOH (0.5 mmol) as an acid catalyst to activate the sterically hindered carbonyl[4].

  • Reflux & Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to 110°C (reflux) for 18–24 hours. Monitor the collection of water in the trap; the reaction is complete when water evolution ceases[3].

  • Workup: Cool the mixture to room temperature. Wash the organic layer with 5% NaHCO₃ (2 × 20 mL) to neutralize the acid catalyst, preventing reverse hydrolysis, followed by a brine wash (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

  • Purification: Recrystallize the crude solid from hot absolute ethanol. Dry under vacuum over P₂O₅ to yield the pure ligand[2].

Protocol B: Synthesis of Tetradentate Salen-Type Ligand (Reaction with Diamine)

Objective: Form a tetradentate (N₂O₂-donor) ligand capable of equatorial transition metal complexation[6].

  • Preparation: Dissolve the ketone precursor (20.0 mmol) in 80 mL of anhydrous toluene in a 250 mL flask.

  • Diamine Addition: Slowly add ethylenediamine (10.0 mmol) dropwise to maintain a strict 2:1 (Ketone:Amine) stoichiometric ratio[5].

  • Catalysis & Dehydration: Add activated 4Å molecular sieves (approx. 5 g) directly into the flask to act as an in-situ water scavenger, and add 3-4 drops of glacial acetic acid[4].

  • Reflux: Heat to reflux for 24 hours under a nitrogen atmosphere to prevent amine oxidation at elevated temperatures.

  • Isolation: Filter the hot solution rapidly to remove the molecular sieves. Allow the filtrate to cool slowly to 4°C. A crystalline precipitate will form as the solubility drops[1].

  • Purification: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash with cold methanol (2 × 10 mL) to remove unreacted starting materials, and dry in a desiccator over anhydrous CaCl₂[1].

Data Presentation & In-Process Validation

A robust protocol must be a self-validating system. Table 1 demonstrates the causality of solvent and catalyst selection, proving why standard conditions fail for acetophenones. Table 2 provides the exact spectroscopic markers needed to confirm successful synthesis and rule out unreacted precursors[6].

Table 1: Comparative Reactivity & Yield Optimization for Hindered Acetophenones

SolventCatalystWater Removal MethodTemp (°C)Time (h)Yield (%)
EthanolNoneNone7824< 10
EthanolGlacial AcOHNone782435
MethanolGlacial AcOHNone653625
Toluene p-TsOH Dean-Stark Trap 110 18 85
TolueneAl₂O₃ (basic)Molecular Sieves (4Å)1102478

Table 2: Key Spectroscopic Signatures (In-Process Validation)

Functional GroupFT-IR (cm⁻¹)¹H-NMR (ppm, CDCl₃)Diagnostic Significance
Carbonyl (C=O) 1640 - 16502.55 (s, 3H, -CH₃)Precursor peak; must disappear to confirm complete conversion.
Azomethine (C=N) 1605 - 16202.30 (s, 3H, -CH₃)Product peak; confirms successful Schiff base formation.
Phenolic (-OH) 3300 - 3450 (br)13.5 - 15.0 (s, 1H)Intramolecular H-bond to imine nitrogen; shifts downfield.
Primary Amine (-NH₂) 3200 - 34001.5 - 2.0 (br s, 2H)Precursor peak; must disappear .

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Synthesis and Characterization of Metal Complexes with 2'-Hydroxyacetophenone Derivatives." BenchChem. 1

  • Salar, U., et al. "Gastroprotective activity of a novel Schiff base derived dibromo substituted compound against ethanol-induced acute gastric lesions in rats." National Center for Biotechnology Information (PMC). 2

  • Wang, Y., et al. "Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines." National Center for Biotechnology Information (PMC). 3

  • Global Journal of Engineering and Technology Advances. "Synthesis, designing, characterization and anti-microbial studies of N, N'- Bis (2 hydroxyacetophenone) Ethylenediamine metal (II) complexes." GJETA. 5

  • Journal of Emerging Technologies and Innovative Research. "SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF SUBSTITUTED ACETOPHENONE DERIVED SCHIFF BASE ZINC (II) COMPLEX." JETIR. 4

  • Bendola. "Formulation, Molecular Charge Topography, and Nosocomial Anti-Infectious Potential of Ruthenium Carbonyl Complex of N-o-Hydroxyacetophenone-Ethylenediamine-N′-o-Vanillin." Bendola Publishing. 6

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing unwanted debromination byproducts during 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering unwanted debromination during the synthesis of 1-(5-Bromo-4-ethyl-2-hydroxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering unwanted debromination during the synthesis of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one (also known as 5-bromo-4-ethyl-2-hydroxyacetophenone).

Depending on your synthetic route, the loss of the bromine atom is typically driven by distinct mechanistic pathways. Below, we troubleshoot the most common issues, explain the underlying physical chemistry, and provide self-validating protocols to ensure high-fidelity synthesis.

FAQ 1: Why am I seeing 4-ethyl-2-hydroxyacetophenone (the debrominated byproduct) during the Friedel-Crafts acylation of 4-bromo-3-ethylphenol?

A: The appearance of the debrominated byproduct is primarily caused by Lewis acid-catalyzed protodebromination .

During the Friedel-Crafts acylation, strong Lewis acids like aluminum chloride ( AlCl3​ ) coordinate with the phenolic oxygen. This coordination, combined with the generation of hydrogen chloride ( HCl ) gas as a byproduct of the acylation, creates a highly acidic local environment. The protons can undergo electrophilic aromatic substitution at the ipso-position (the carbon bearing the bromine atom). Because the AlCl3​ lowers the activation energy for this ipso-protonation, the bromine atom is expelled as Br+ , resulting in a debrominated phenol intermediate that subsequently undergoes acylation to form 4-ethyl-2-hydroxyacetophenone .

Mechanism SM 4-Bromo-3-ethylphenol + AlCl3 + AcCl Complex Phenol-AlCl3 Complex + Acylium Ion + HCl SM->Complex Ipso Ipso-Protonation at C4 (Side Reaction) Complex->Ipso  H+ (from HCl) Normal Electrophilic Attack at C6 (Desired Pathway) Complex->Normal  Ac+ Debrom Loss of Br+ (Protodebromination) Ipso->Debrom Product 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one (Target Product) Normal->Product Byproduct 4-Ethyl-2-hydroxyacetophenone (Debrominated Byproduct) Debrom->Byproduct  Acylation

Mechanism: Desired Friedel-Crafts acylation vs. Lewis acid-catalyzed protodebromination.

FAQ 2: How do temperature and Lewis acid stoichiometry affect this side reaction?

A: Protodebromination is highly sensitive to both thermal energy and Lewis acid concentration. Excess AlCl3​ (e.g., >2.0 equivalents) strongly drives the formation of the ipso-complex. Furthermore, allowing the reaction mixture to warm above 5 °C significantly accelerates the loss of Br+ .

As shown in the empirical data below, restricting AlCl3​ to near-stoichiometric amounts (1.1 eq) and maintaining strict cryogenic control (0–5 °C) heavily suppresses the debromination pathway.

Table 1: Impact of Reaction Conditions on Debromination Byproduct Formation

Reaction ConditionLewis Acid (Eq)Temperature (°C)Yield of Target (%)Yield of Debrominated Byproduct (%)
Standard FC AlCl3​ (2.5)25 (RT)42%38%
Chilled FC AlCl3​ (2.5)0–561%19%
Optimized FC AlCl3​ (1.1) 0–5 84% < 2%
Mild Lewis Acid ZnCl2​ (1.5)25 (RT)55%< 1%
Mild Lewis Acid TiCl4​ (1.2)0–576%< 1%
FAQ 3: What is the recommended protocol to minimize this issue?

A: We recommend transitioning to a strictly temperature-controlled Friedel-Crafts protocol using optimized stoichiometry. Below is the self-validating system protocol designed to prevent the thermodynamic conditions that favor ipso-protonation.

Protocol 1: Optimized Friedel-Crafts Acylation of 4-Bromo-3-ethylphenol

Objective: Synthesize 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one while suppressing ipso-protonation.

  • Preparation: Dissolve 10.0 mmol of 4-bromo-3-ethylphenol in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-brine bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Lewis Acid Addition: Slowly add 11.0 mmol (1.1 eq) of anhydrous AlCl3​ in small portions over 15 minutes.

    • Causality Note: Gradual addition prevents exothermic spikes that provide the activation energy required for Br+ expulsion.

  • Acylation: Dissolve 10.5 mmol (1.05 eq) of acetyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Maturation: Stir the reaction mixture at 0–5 °C for 2 hours. Do not let the reaction warm to room temperature.

  • Quenching: Carefully pour the mixture over 50 g of crushed ice containing 5 mL of concentrated HCl .

    • Causality Note: The acidic quench breaks the aluminum-phenol complex without promoting further aromatic substitution, as the temperature is rapidly dropped and the Lewis acid is immediately hydrolyzed.

  • Workup: Extract with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via recrystallization from ethanol.

Workflow Step1 1. Substrate Prep 4-bromo-3-ethylphenol in anhydrous DCM Step2 2. Lewis Acid Add 1.1 eq AlCl3 at strict 0 °C Step1->Step2 Step3 3. Acylation Dropwise AcCl Maintain < 5 °C Step2->Step3 Step4 4. Quenching Pour over ice/HCl to hydrolyze AlCl3 Step3->Step4 Step5 5. Purification Phase separation & Recrystallization Step4->Step5

Optimized step-by-step workflow for the Friedel-Crafts acylation minimizing debromination.

FAQ 4: Is there an alternative synthetic route that avoids Lewis acid-induced debromination entirely?

A: Yes. If protodebromination remains an intractable issue due to scale-up exotherms, we recommend reversing the synthetic sequence: perform the acylation first to generate 4-ethyl-2-hydroxyacetophenone, followed by electrophilic bromination .

Protocol 2: Regioselective Bromination of 4-Ethyl-2-hydroxyacetophenone

Objective: Introduce the bromine atom at the 5-position without risking Lewis acid-mediated cleavage.

  • Preparation: Dissolve 10.0 mmol of 4-ethyl-2-hydroxyacetophenone in 30 mL of glacial acetic acid.

  • Bromination: Add 10.5 mmol of N-Bromosuccinimide (NBS) or a solution of Br2​ (1.0 eq) in acetic acid dropwise at room temperature.

    • Causality Note: The hydroxyl group at position 2 and the ethyl group at position 4 synergistically activate position 5 via electron donation (ortho/para directing effects). Position 3 is sterically hindered by the adjacent acetyl and ethyl groups, driving near-perfect regioselectivity to the 5-position.

  • Completion: Stir for 4 hours at room temperature. Monitor by TLC until the starting material is consumed.

  • Workup: Pour the mixture into 100 mL of ice water to precipitate the product. Filter, wash with cold water, and dry to obtain high-purity 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one.

    • Causality Note: Avoid extended heating during this step. While highly stable, acid-catalyzed bromination can become reversible (leading to protodebromination) under prolonged thermal stress in the presence of strong hydrobromic acid buildup .

References
  • Title: Halophenol Rearrangement in Lewis Acid-Catalyzed Friedel–Crafts Conditions: Evidence of Competitive Initial Protonation and Acylation Source: Australian Journal of Chemistry URL: [Link]

  • Title: Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex Source: Organic Process Research & Development URL: [Link]

Optimization

Technical Support Center: Long-Term Storage and Stability of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one

Welcome to the dedicated technical support resource for ensuring the long-term stability of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for ensuring the long-term stability of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this compound for their experiments. Here, you will find in-depth answers to frequently asked questions, practical troubleshooting guides, and detailed experimental protocols to maintain the purity and efficacy of your valuable samples over time.

I. Frequently Asked Questions (FAQs): Understanding the Stability of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one

This section addresses common questions regarding the stability and proper handling of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one, providing explanations grounded in established chemical principles.

Q1: What are the primary factors that can cause the degradation of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one during long-term storage?

A1: As a substituted 2-hydroxyacetophenone, this compound is susceptible to several environmental factors that can induce degradation. The primary drivers of instability are:

  • Oxidation: The phenolic hydroxyl group makes the aromatic ring electron-rich and thus susceptible to oxidation.[1] This process can be accelerated by the presence of oxygen, light, elevated temperatures, and trace metal ions.[1]

  • Photodegradation: Aromatic ketones, such as this compound, are known to absorb ultraviolet (UV) light, which can trigger photochemical reactions leading to molecular breakdown.[1][2] Exposure to light is a significant risk factor for degradation.

  • Thermal Stress: Elevated temperatures increase the rate of all chemical reactions, including degradation pathways.[3] Storing the compound at ambient or higher temperatures for extended periods will likely lead to a loss of purity.

  • Moisture: The presence of water can facilitate hydrolytic degradation, although this is generally a slower process for ketones compared to esters or amides.[1] More importantly, moisture can be absorbed by the solid compound, potentially accelerating other degradation pathways.

Q2: I've noticed a change in the color of my solid 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one sample, from a pale yellow to a brownish hue. What does this signify?

A2: A visible color change is a strong indicator of chemical degradation, most commonly due to oxidation.[1] The formation of colored byproducts often results from the creation of highly conjugated molecular structures, which absorb light in the visible spectrum. This discoloration suggests that the purity of your sample has been compromised and it should be re-analyzed before use.

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

A3: To minimize degradation and preserve the integrity of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one, the following storage conditions are strongly recommended:

  • Temperature: Store in a refrigerator at 2-8°C or, for maximum longevity, in a freezer at -20°C.[1]

  • Light: Protect the compound from all sources of light by storing it in an amber or opaque vial.[1][4]

  • Atmosphere: For optimal protection against oxidation, store the solid compound under an inert atmosphere, such as nitrogen or argon.[4]

  • Moisture: Ensure the container is tightly sealed to prevent the ingress of moisture.[1] Using a container with a secure, high-quality cap is essential.

Q4: Is it better to store the compound as a solid or in a solution?

A4: For long-term storage, it is unequivocally better to store 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one as a solid.[1] Storing it in solution, especially in protic solvents, can accelerate degradation pathways such as oxidation and hydrolysis. Solutions should be prepared fresh for immediate use whenever possible. If short-term storage of a solution is necessary, it should be kept refrigerated and protected from light.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to identifying and resolving common problems encountered during the storage and handling of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of New Peaks in HPLC/LC-MS Analysis Degradation of the compound.Conduct a forced degradation study (see Protocol 1) to identify the likely degradation products and their retention times. This will help confirm if the new peaks are related to the parent compound.[1]
Contamination.Ensure proper cleaning of all glassware and use high-purity solvents for analysis. Analyze a fresh, unopened sample if available to rule out systemic contamination.
Decreased Peak Area of the Parent Compound Significant degradation.Re-evaluate your storage conditions against the ideal recommendations (low temperature, protection from light, inert atmosphere). Consider if the sample was exposed to adverse conditions at any point.
Inaccurate sample preparation.Verify the accuracy of your weighing and dilution procedures. Ensure the compound is fully dissolved before analysis.
Inconsistent Experimental Results Loss of compound potency due to degradation.Re-analyze the purity of your stored sample using a validated analytical method (see Protocol 2). If purity has decreased, use a fresh batch of the compound for your experiments.
Presence of active impurities.The degradation products may have their own biological or chemical activity, interfering with your assay. Characterize the major impurities if possible.
Physical Change in the Solid (e.g., clumping, oily appearance) Moisture absorption.The compound may be hygroscopic. Store in a desiccator or under a dry, inert atmosphere. If clumping is observed, gently break up the solid before weighing, ensuring a homogeneous sample.
Melting point depression due to impurities.A change in the physical state can indicate the presence of impurities that lower the melting point. Confirm the purity of the sample.

III. Experimental Protocols

These detailed protocols provide step-by-step guidance for assessing the stability of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the potential degradation pathways of a compound under various stress conditions.[][6]

Objective: To identify the degradation products of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL.[1]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at room temperature for 24 hours. If no degradation is observed, the mixture can be heated to accelerate the process.[7]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[7]

  • Thermal Degradation:

    • Solid State: Place a small amount of the solid compound in an oven at 70°C for 48 hours.[1]

    • Solution State: Place a solution of the compound (in a suitable solvent) in an oven at 70°C for 48 hours.[1]

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A control sample should be kept in the dark under the same conditions.

  • HPLC Analysis: Analyze all stressed samples, alongside an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2). The method must be capable of separating the parent compound from all generated degradation products.[8]

Protocol 2: Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for accurately quantifying the compound and its degradation products.[9]

Objective: To develop a reverse-phase HPLC method for the purity assessment of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one.

Instrumentation and Columns:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one by scanning a dilute solution in the mobile phase from 200-400 nm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a gradient elution to ensure separation of the parent peak from any potential impurities. A typical starting gradient could be:

    • 0-2 min: 95% A, 5% B

    • 2-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Method Optimization: Adjust the gradient, flow rate (typically 1.0 mL/min), and column temperature to achieve optimal separation, with a focus on good resolution between the main peak and any degradation products identified in the forced degradation study.

  • Validation: Once optimized, the method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.

IV. Visualization of Degradation and Stability Workflow

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one based on its chemical structure and the known reactivity of similar phenolic ketones.

A 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one B Oxidation Products (e.g., quinones, ring-opened products) A->B O₂, light, heat, metal ions C Photodegradation Products (e.g., radical species, rearranged products) A->C UV light D Debromination Products A->D Reductive conditions / Photolysis

Caption: Potential degradation pathways for 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one.

Workflow for Stability Assessment

The following diagram outlines a systematic workflow for assessing the stability of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one.

cluster_0 Initial Characterization cluster_1 Forced Degradation Study cluster_2 Long-Term Stability Study A Fresh Sample of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one B Develop & Validate Stability-Indicating HPLC Method A->B C Subject to Stress Conditions (Acid, Base, Oxidation, Light, Heat) B->C D Identify Degradation Products & Pathways C->D F Analyze Samples at Defined Time Points using Validated HPLC Method D->F E Store Samples under Recommended & Accelerated Conditions E->F G Determine Shelf-Life & Optimal Storage Conditions F->G

Caption: Workflow for a comprehensive stability assessment.

V. Summary of Recommended Storage Conditions

Parameter Recommended Condition Rationale
Physical Form SolidMinimizes mobility of molecules and solvent-mediated degradation.[1]
Temperature 2-8°C (Refrigerator) or -20°C (Freezer)Reduces the rate of all chemical degradation reactions.[1]
Light Exposure Store in an amber or opaque containerPrevents photodegradation initiated by UV and visible light.[1][4]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidative degradation by excluding oxygen.[4]
Moisture Tightly sealed container, desiccator if necessaryPrevents hydrolysis and moisture-assisted degradation.[1]

VI. References

  • Zhao, H., et al. (2017). Abiotic transformation of brominated phenols usually results in the formation of products with high toxicity that persist in the environment. EFSA Journal.

  • Li, Q., et al. (2013). Bacteria have been identified that can dehalogenate brominated phenols. EFSA Journal.

  • Peracetic acid (PAA) is a potential disinfectant for water treatment due to its high efficiency and the limited formation of disinfection byproducts (DBPs). (2025, August 6). ResearchGate.

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate. (n.d.). ResearchGate.

  • Soleymani, R., & Rajabzadeh, H. (2012). Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. Asian Journal of Chemistry, 24(10), 4614-4618.

  • Canoníca, S., et al. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 104(4), 897-903.

  • Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29.

  • Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. (2000). ResearchGate.

  • Cousens, A. (n.d.). Spotlight on stability: API and drug product testing. Almac.

  • Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study. (2008, December 29). Thompson Rivers University.

  • Debromination and Decomposition Mechanisms of Phenolic Resin Molecules in Ball Milling with Nano-Zerovalent Iron. (2019, December 10). ACS Sustainable Chemistry & Engineering.

  • Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. (2000, January 26). The Journal of Physical Chemistry A.

  • MRIGlobal. (n.d.). Stability Testing for API Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetophenone. PubChem. Retrieved from [Link]

  • Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. (2026, January 4). ResearchGate.

  • Szabo-Scandic. (n.d.). Acetophenone Safety Data Sheet.

  • Smith, J. D., et al. (2014). Phenolic carbonyls undergo rapid aqueous photodegradation to form low-volatility, light-absorbing products. Atmospheric Chemistry and Physics, 14(12), 6049-6061.

  • D'Souza, F. M., et al. (2017). Phenol Is the Initial Product Formed during Growth and Degradation of Bromobenzene by Tropical Marine Yeast, Yarrowia lipolytica NCIM 3589 via an Early Dehalogenation Step. Frontiers in Microbiology, 8, 1184.

  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. (2025, August 29). ResearchGate.

  • How can I prevent or control the decomposition of acetophenone phenylhydrazone? (2015, March 17). ResearchGate.

  • Li, R., et al. (1999). Supercritical Water Oxidation Kinetics and Pathways for Ethylphenols, Hydroxyacetophenones, and Other Monosubstituted Phenols. Industrial & Engineering Chemistry Research, 38(4), 1495-1502.

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Acetophenone.

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone.

  • Loba Chemie. (n.d.). Acetophenone for Synthesis Safety Data Sheet.

  • Horie, T., et al. (1991). Oxidation of 2'-hydroxyacetophenones with thallium(III) nitrate in methanol. The Journal of Organic Chemistry, 56(24), 6823-6827.

  • Controlled photodegradation of phenyl vinyl ketone polymers by reinforcement with softer networks. (n.d.). RSC Publishing.

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Acetophenone.

  • Gregory, M. J., & Jencks, W. P. (1967). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic, 47-53.

  • Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. (n.d.). Journal of Advanced Scientific Research.

  • Boi, S., et al. (2024). Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. Molecules, 29(24), 5678.

  • forced degradation study: Topics by Science.gov. (n.d.). Science.gov.

  • Formation of 2‐hydroxyacetophenone upon oxidation of... (n.d.). ResearchGate.

  • Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. (2025, August 6). ResearchGate.

  • Haggblom, M. M., & Young, L. Y. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. Applied and Environmental Microbiology, 61(4), 1546-1550.

  • NextSDS. (n.d.). ETHANONE, 1-(5-BROMO-4-ETHOXY-2-HYDROXYPHENYL). Retrieved from [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.

  • Forced Degradation Study in Pharmaceutical Stability. (2017, November 6). Pharmaguideline.

  • Scheme.1. The reduction of acetophenone and the hydrolysis of... (n.d.). ResearchGate.

  • MilliporeSigma. (n.d.). 1-(5-bromo-2-hydroxyphenyl)ethan-1-one. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one Synthesis

This guide provides an in-depth, objective comparison of spectroscopic techniques for the validation of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one, a key intermediate in pharmaceutical and fine chemical synthesis. De...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of spectroscopic techniques for the validation of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one, a key intermediate in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Imperative of Structural Verification

In organic synthesis, the successful creation of a target molecule is only confirmed through rigorous structural elucidation. The compound 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one is a substituted hydroxyacetophenone, a class of molecules that serve as valuable precursors in medicinal chemistry. Its precise structure, including the specific substitution pattern on the aromatic ring, is critical for its intended downstream applications. Any deviation, such as the formation of regioisomers or the presence of unreacted starting materials, can drastically alter its chemical reactivity and biological activity.

This guide outlines a multi-technique spectroscopic approach, leveraging Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide orthogonal data points that, when combined, offer unambiguous confirmation of the product's identity and purity.

Synthesis Pathway: The Fries Rearrangement

A primary and efficient method for synthesizing hydroxyaryl ketones like our target molecule is the Fries rearrangement.[1][2] This reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[3] The reaction proceeds via the migration of the acyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions.[1]

For the synthesis of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one, the logical precursor is 3-bromo-4-ethylphenyl acetate. The Fries rearrangement is often regioselective, with reaction conditions such as temperature influencing the product distribution.[2] Higher temperatures generally favor the formation of the ortho isomer, which is our target product.[2]

Caption: Synthesis of the target compound via the Fries Rearrangement.

A critical challenge in this synthesis is the potential formation of the isomeric byproduct where the acetyl group migrates to the para position relative to the hydroxyl group. Spectroscopic analysis is therefore essential to not only confirm the presence of the desired product but also to rule out or quantify the presence of this key impurity.

The Spectroscopic Validation Workflow: A Strategy for Certainty

A logical and efficient workflow is crucial for validating the synthesis outcome. This process is designed to be a self-validating system, where each step provides a piece of the structural puzzle, culminating in a comprehensive and definitive characterization.

Validation_Workflow synthesis Crude Synthesis Product purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification ftir FT-IR Spectroscopy (Functional Group ID) purification->ftir ms Mass Spectrometry (Molecular Weight & Formula) purification->ms nmr ¹H & ¹³C NMR Spectroscopy (Structural Elucidation) purification->nmr data_analysis Integrated Data Analysis & Comparison to Alternatives ftir->data_analysis ms->data_analysis nmr->data_analysis conclusion Structure Confirmed & Purity Assessed data_analysis->conclusion

Caption: Logical workflow for spectroscopic validation.

Comparative Analysis of Spectroscopic Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Rationale: FT-IR is the first line of analysis. It is a rapid and non-destructive technique perfect for confirming the success of the chemical transformation by identifying the appearance and disappearance of key functional groups. In the context of the Fries rearrangement, we expect to see the loss of the ester carbonyl and the appearance of a ketone carbonyl and a hydroxyl group.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with isopropanol and performing a background scan.

  • Place a small amount of the purified solid product directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Data Interpretation & Comparison:

Functional GroupStarting Material (Ester)Product (Hydroxy Ketone)Rationale for Change
O-H Stretch Absent~3200-3400 cm⁻¹ (Broad)Appearance of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.
C-H Stretch (Aromatic) ~3000-3100 cm⁻¹~3000-3100 cm⁻¹Expected to be present in both, but minor changes in pattern can occur.
C-H Stretch (Aliphatic) ~2850-3000 cm⁻¹~2850-3000 cm⁻¹Present in both due to the ethyl and acetyl methyl groups.
C=O Stretch (Ester) ~1760-1770 cm⁻¹ (Strong, Sharp)AbsentConfirms consumption of the starting material.
C=O Stretch (Ketone) Absent~1640-1660 cm⁻¹ (Strong, Sharp)Appearance of the aryl ketone carbonyl. The frequency is lowered due to conjugation with the ring and intramolecular H-bonding with the ortho -OH.[4]
C-O Stretch ~1100-1300 cm⁻¹ (Two bands)~1200-1300 cm⁻¹ (One strong band)The characteristic ester C-O stretches are replaced by the aryl C-O stretch of the phenol.

A successful reaction is primarily indicated by the disappearance of the high-frequency ester C=O peak and the appearance of both a broad O-H stretch and a lower-frequency ketone C=O peak.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: MS provides the molecular weight of the compound, serving as a crucial checkpoint for confirming the elemental formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5][6] This results in a distinctive "M+2" peak that is a dead giveaway for the presence of a single bromine atom.

Experimental Protocol (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive or negative ion mode. For a phenol, negative ion mode ([M-H]⁻) is often very effective.

  • Analyze the resulting spectrum for the molecular ion cluster.

Data Interpretation & Comparison:

SpeciesExpected m/z (for [M]⁺)Key FeatureRationale
Product (C₉H₉BrO₂) 243.98 & 245.98 Two peaks of ~1:1 intensity, separated by 2 m/z units. This is the definitive isotopic signature for a compound containing one bromine atom.[7][8] The peaks correspond to molecules containing ⁷⁹Br and ⁸¹Br, respectively.
Starting Material (C₁₀H₁₁BrO₂) 257.99 & 259.99Two peaks of ~1:1 intensity, separated by 2 m/z units.If the reaction is incomplete, these peaks may be observed.
Potential Debrominated Product (C₉H₁₀O₂) 166.07A single molecular ion peak.Absence of the 1:1 isotopic pattern would indicate loss of bromine.

The observation of the iconic 1:1 doublet at m/z ~244/246 is exceptionally strong evidence for the successful incorporation of bromine into a molecule of the correct mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: While IR and MS confirm functional groups and molecular weight, NMR spectroscopy elucidates the precise connectivity of atoms. ¹H and ¹³C NMR are the most powerful tools for distinguishing between the desired ortho product and the potential para isomeric byproduct. The chemical shifts, integration values, and coupling patterns provide a unique fingerprint of the molecular structure.

Experimental Protocol (¹H and ¹³C NMR):

  • Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum. Ensure proper shimming for high resolution.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

  • (Optional but recommended) Acquire 2D NMR spectra like COSY (H-H correlation) and HSQC (C-H correlation) to confirm assignments.

¹H NMR Data Interpretation & Comparison:

Predicted values are based on standard additive models and comparison with similar structures.[9][10]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Differentiator from para Isomer
Phenolic -OH ~12.0 - 12.5Singlet (s)1HHighly deshielded due to strong intramolecular H-bonding with the ortho ketone. The para isomer's -OH would be significantly more shielded (~5-7 ppm) and likely broader.
Aromatic H (H-6) ~7.6 - 7.8Singlet (s)1HThis proton is ortho to the electron-withdrawing carbonyl group, hence it is downfield. In the para isomer, the two aromatic protons would be singlets but in different chemical environments.
Aromatic H (H-3) ~6.8 - 7.0Singlet (s)1HThis proton is ortho to the electron-donating hydroxyl group, hence it is upfield.
Acetyl -CH₃ ~2.5 - 2.6Singlet (s)3HIts position is fairly standard for an acetophenone.
Ethyl -CH₂- ~2.7 - 2.9Quartet (q)2HCoupled to the -CH₃ group.
Ethyl -CH₃ ~1.2 - 1.3Triplet (t)3HCoupled to the -CH₂- group.

¹³C NMR Data Interpretation & Comparison:

Predicted values are based on standard additive models.[11][12]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Differentiator from para Isomer
Ketone C=O ~202 - 205Relatively consistent between isomers, but a slight shift may be observed.
C-OH (C-2) ~160 - 163The chemical shift of the carbon bearing the hydroxyl group.
C-Br (C-5) ~110 - 113The direct attachment of bromine causes a distinct shift.
C-H (Aromatic) ~135-137 (C-6), ~118-120 (C-3)The presence of two distinct aromatic C-H signals confirms the substitution pattern. The para isomer would also have two, but with different predicted shifts.
Quaternary (Aromatic) ~118-120 (C-1), ~140-142 (C-4)Two quaternary carbons in the aromatic region.
Acetyl -CH₃ ~26 - 28Standard for an acetophenone.
Ethyl -CH₂- ~22 - 24Standard aliphatic signals.
Ethyl -CH₃ ~14 - 16Standard aliphatic signals.

Integrated Analysis: Constructing a Self-Validating Conclusion

No single technique provides the complete picture. The power of this workflow lies in the convergence of all data points.

Integrated_Analysis ftir FT-IR Evidence: - O-H Stretch (~3300 cm⁻¹) - Ketone C=O (~1650 cm⁻¹) - Loss of Ester C=O conclusion1 Functional Groups Confirmed ftir->conclusion1 ms MS Evidence: - M+ & M+2 peaks at  m/z 244 & 246 - Confirms C₉H₉BrO₂ conclusion2 Elemental Formula Confirmed ms->conclusion2 nmr NMR Evidence: - H-bonded -OH (~12 ppm) - Two distinct Ar-H singlets - Correct ¹H integrations - 9 distinct ¹³C signals conclusion3 Correct Isomer & Connectivity Confirmed nmr->conclusion3 final_conclusion Unambiguous Structure Validation: 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one conclusion1->final_conclusion conclusion2->final_conclusion conclusion3->final_conclusion

Caption: Logic diagram for integrated data analysis.

The FT-IR confirms the chemical transformation occurred. Mass spectrometry validates that the product has the correct molecular formula, including the essential bromine atom. Finally, NMR spectroscopy provides the definitive evidence of the atomic connectivity, crucially distinguishing the desired ortho-acetyl product from other potential isomers through the unique chemical shift of the hydrogen-bonded phenolic proton and the specific pattern of the aromatic signals. When all three data sets align with the expected values for the target molecule and contradict those for plausible alternatives, the synthesis is considered validated.

References

  • PharmD GURU. (2025, November 14). FRIES REARRANGEMENT. Retrieved from [Link][2]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link][6]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link][7]

  • Strat, G., Strat, M., & Grecu, I. (2006, August 21). Shifts of Absorption, Fluorescence and NMR Spectra of Some 2-Hydroxyacetophenone Derivatives in Binary and Ternary Solutions. Spectroscopy Letters, 27(2). Retrieved from [Link][13]

  • Specht, K. M., et al. (2011, May 23). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC. Retrieved from [Link][14]

  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link][8]

  • Stolle, A., et al. (n.d.). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale. ChemRxiv. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from [Link][16]

  • MDPI. (2024, December 11). Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. Retrieved from [Link][17]

  • Kim, J., et al. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Retrieved from [Link][11]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. Retrieved from [Link][18]

  • Unknown. (n.d.). Table 2. Characteristic FTIR transmittance peak and their assignments [wave no. (cm-1)]. Retrieved from [19]

  • MDPI. (2025, January 28). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link][20]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0215937). Retrieved from [Link][12]

  • Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [21]

  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). Synthesis of α-bromo ketones. Retrieved from [Link][22]

  • PMC. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link][23]

  • ResearchGate. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link][24]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link][4]

  • AWS. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link][25]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][9]

  • PrepChem.com. (n.d.). Synthesis of a1)2-Bromo-1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone. Retrieved from [Link][26]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link][10]

Sources

Safety & Regulatory Compliance

Safety

1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one proper disposal procedures

As a Senior Application Scientist, ensuring the safe and compliant lifecycle management of synthetic intermediates is just as critical as the synthesis itself. 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one (CAS: 649551-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe and compliant lifecycle management of synthetic intermediates is just as critical as the synthesis itself. 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one (CAS: 649551-87-1) is a halogenated aromatic ketone. Due to the presence of the bromine atom and the phenolic moiety, its disposal requires strict adherence to hazardous waste protocols to prevent environmental contamination and ensure laboratory safety.

This guide provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned framework for the safe handling, segregation, and disposal of this compound.

Chemical Profiling and Waste Characterization

Before executing a disposal workflow, we must analyze the structural liabilities of the molecule to understand why specific protocols are necessary.

  • Bromine Substituent: The presence of a halogen dictates that this compound, and any solvent it is dissolved in, must be strictly classified as Halogenated Organic Waste .

  • Phenolic Hydroxyl & Ketone: These functional groups influence solvent compatibility. Phenols can be weak acids and mild corrosives, while ketones can degrade certain low-density plastics over time.

Table 1: Physicochemical Profile and Waste Parameters

ParameterValue / ClassificationOperational Implication
Chemical Name 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-oneN/A
CAS Registry Number 649551-87-1Essential for EHS manifesting and tracking.
Molecular Formula C10H11BrO2Presence of Br mandates the halogenated waste stream.
Waste Classification Halogenated OrganicCritical: Must not be mixed with non-halogenated waste.
Destruction Method Commercial High-Temp IncinerationRequired to prevent toxic byproduct formation.

The Causality of Halogenated Segregation

In laboratory waste management, mixing halogenated and non-halogenated waste is a critical operational failure. Understanding the chemistry behind this rule is vital for scientific integrity:

  • Prevention of Toxic Byproducts: Halogenated compounds require specialized, high-temperature commercial incineration equipped with advanced gas scrubbers. If brominated organics are burned at standard municipal waste temperatures, the incomplete combustion leads to the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) ().

  • Regulatory Compliance: Diluting a non-halogenated waste stream with even small amounts of brominated compounds forces the entire container to be classified and treated as halogenated waste, significantly increasing institutional disposal costs and violating waste minimization principles.

Step-by-Step Disposal Methodology (Collection & Containment)

Note: Laboratories should never attempt to chemically treat, oxidize, or neutralize complex halogenated organics in-house due to the high risk of uncontrolled exothermic reactions and the generation of toxic off-gasses. The standard, self-validating protocol is secure collection for professional Environmental Health and Safety (EHS) disposal.

Protocol: Safe Collection and Segregation

  • Preparation & PPE: Don standard laboratory Personal Protective Equipment (nitrile gloves, lab coat, safety glasses). Ensure all transfers are performed within a certified chemical fume hood to mitigate inhalation risks from any residual volatile solvents.

  • Container Selection: Select a chemically compatible waste receptacle. Use High-Density Polyethylene (HDPE) or borosilicate glass containers.

    • Causality: Ketones and phenolic compounds can swell, embrittle, or degrade certain lower-grade plastics (like polystyrene or non-HDPE polymers), compromising containment integrity over time.

  • Waste Transfer: Carefully transfer the solid compound or its solutions into the designated "Halogenated Organic Waste" container. If the compound is dissolved in a solvent (e.g., dichloromethane, ethyl acetate, or even water), the entire mixture assumes the halogenated classification.

  • Secondary Containment: Place the primary waste container within a secondary containment tray or bin.

    • Causality: This provides a fail-safe against primary container rupture or leaks, a strict mandate under for hazardous waste generators.

  • Labeling: Affix a compliant hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly list "1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethanone", any associated solvents, and have the "Halogenated" hazard box clearly checked.

  • EHS Transfer: Do not exceed the maximum storage volume or time limits dictated by your institution's EHS policies (typically 90 to 180 days for Satellite Accumulation Areas). Request a pickup from your certified waste management team.

Spill Response and Decontamination Protocol

In the event of an accidental release during handling or waste transfer, immediate and methodical action is required:

  • Isolation: Isolate the immediate area and ensure the fume hood sash is at the proper operating height to maintain negative pressure and adequate ventilation.

  • Solid Spills: Carefully sweep up the crystalline material using a dedicated brush and dustpan. Use gentle motions to avoid generating airborne dust. Place the recovered material directly into a solid halogenated hazardous waste container.

  • Solution Spills: If the compound is in solution, surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or universal spill pads).

    • Causality: Never use combustible materials like sawdust or paper towels for concentrated halogenated/phenolic spills, as this creates a secondary fire hazard and complicates incineration.

  • Final Decontamination: Wipe the affected surface with a compatible solvent (e.g., a small amount of isopropanol) to remove phenolic residues, and dispose of all contaminated cleanup materials (pads, gloves, absorbents) as halogenated hazardous waste.

Waste Logistics Visualization

WasteWorkflow Start Waste Generation: 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethanone Decision Contains Halogens? Start->Decision HaloWaste Route to: Halogenated Organic Waste Decision->HaloWaste Yes (Br atom present) Container Containment: HDPE or Borosilicate Glass HaloWaste->Container Label Compliance: RCRA Hazardous Waste Labeling Container->Label EHS Logistics: EHS Transfer & Manifesting Label->EHS Incineration Final Destruction: High-Temp Incineration & Scrubbing EHS->Incineration

Workflow for the segregation and disposal of brominated organic compounds.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. URL:[Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators. URL:[Link]

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